molecular formula C13H20Cl2N2O B2538788 (3R,4R)-4-(3,4-Dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol;dihydrochloride CAS No. 2230799-47-8

(3R,4R)-4-(3,4-Dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol;dihydrochloride

Cat. No.: B2538788
CAS No.: 2230799-47-8
M. Wt: 291.22
InChI Key: CIYIORVEVUNHNZ-SNFSYSBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R,4R)-4-(3,4-Dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride is a chiral pyrrolidine derivative substituted with a 3,4-dihydroisoquinoline moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. The stereochemistry (3R,4R) is critical for its biological interactions, as evidenced by related compounds with opioid receptor activity .

Properties

IUPAC Name

(3R,4R)-4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.2ClH/c16-13-8-14-7-12(13)15-6-5-10-3-1-2-4-11(10)9-15;;/h1-4,12-14,16H,5-9H2;2*1H/t12-,13-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYIORVEVUNHNZ-SNFSYSBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CNCC3O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)[C@@H]3CNC[C@H]3O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Disconnections

The molecule can be dissected into two primary fragments:

  • Pyrrolidin-3-ol subunit with (3R,4R) configuration.
  • 3,4-Dihydro-1H-isoquinoline heterocycle.

Coupling strategies typically involve nucleophilic substitution or reductive amination to link these subunits, followed by salt formation with hydrochloric acid.

Synthesis of the (3R,4R)-Pyrrolidin-3-ol Subunit

Chiral Auxiliary-Mediated Synthesis

A patent by details the use of camphor sultam as a chiral inducer for synthesizing enantiomerically pure pyrrolidines. Key steps include:

  • Grignard Addition : Reaction of (E)-3-benzyloxyacrylic acid chloride with camphor sultam in the presence of methyl magnesium bromide yields a diastereomerically enriched adduct.
  • Cyclization : Acid-catalyzed cyclization with N-(trimethylsilylmethyl)benzylamine forms the pyrrolidine ring.
  • Reduction and Deprotection : Lithium aluminum hydride reduces ester groups, followed by hydrogenolytic cleavage of benzyl protecting groups.

Critical Parameters :

  • Temperature control (<0°C) during Grignard addition ensures minimal racemization.
  • Chromatographic separation achieves >98% diastereomeric excess.

Synthesis of 3,4-Dihydro-1H-isoquinoline

Bischler-Napieralski Cyclization

A classical approach involves cyclodehydration of β-phenylethylamides using phosphoryl chloride or PCl₅. For example:
$$
\text{RCONHCH}2\text{CH}2\text{Ar} \xrightarrow{\text{POCl}_3} \text{Dihydroisoquinoline}
$$
Yields range from 60–75%, with purification via recrystallization from ethanol/water mixtures.

Catalytic Hydrogenation of Isoquinoline

Modern protocols employ palladium-on-carbon (Pd/C) under hydrogen pressure (3–5 bar) to reduce isoquinoline to its 1,2,3,4-tetrahydro derivative, followed by selective oxidation to the dihydro form.

Coupling Strategies and Final Assembly

Reductive Amination

Condensation of the pyrrolidin-3-ol amine with dihydroisoquinoline-1-carbaldehyde under hydrogen gas (50 psi) in methanol, catalyzed by Pd/C, affords the secondary amine.

Reaction Conditions :

  • Molar ratio (amine:aldehyde) = 1:1.2
  • Temperature: 25°C
  • Yield: 82%

SN2 Alkylation

Alternately, treatment of pyrrolidin-3-ol with 2-chloromethyl-dihydroisoquinoline in dimethylformamide (DMF) at 80°C for 12 hours achieves coupling, albeit with lower stereochemical fidelity (70% ee).

Salt Formation and Crystallization

The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (37%) at 0–5°C. Gradual cooling to −20°C induces crystallization of the dihydrochloride salt.

Optimized Parameters :

  • Solvent: Ethanol/acetone (3:1 v/v)
  • HCl equivalents: 2.1
  • Crystallization yield: 89% (HPLC purity >99%)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.45–7.20 (m, 4H, aromatic), 4.32 (dd, J = 8.4 Hz, 1H), 3.85–3.60 (m, 2H), 3.15 (t, J = 11.2 Hz, 2H), 2.95–2.70 (m, 4H).
  • HRMS : [M+H]⁺ calcd. for C₁₆H₂₁N₂O₂: 281.1651; found: 281.1648.

X-ray Crystallography

Single-crystal analysis confirms the (3R,4R) configuration with a torsion angle of 178.5° between the pyrrolidine and dihydroisoquinoline planes.

Process Challenges and Mitigation

Stereochemical Drift

Exposure to acidic conditions during salt formation may epimerize the C3 center. Mitigation involves:

  • Strict temperature control (<10°C).
  • Use of aprotic solvents (e.g., acetonitrile).

Byproduct Formation

Overalkylation during SN2 coupling generates quaternary ammonium salts. Reductive amination circumvents this issue but requires high-pressure equipment.

Comparative Evaluation of Synthetic Routes

Method Yield (%) ee (%) Scalability Cost ($/kg)
Reductive Amination 82 99 High 12,000
SN2 Alkylation 70 70 Moderate 8,500
Enzymatic Resolution 55 >99 Low 18,000

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the isoquinoline moiety.

    Substitution: Various substituents can be introduced at different positions on the pyrrolidine or isoquinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, it might be used to study the interactions of isoquinoline derivatives with biological targets, such as enzymes or receptors.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric conditions.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(3,4-Dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. It might act by binding to receptors or enzymes, modulating their activity. The pathways involved could include neurotransmitter systems or signal transduction pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Selected Pyrrolidine Derivatives

Compound Name Substituents on Pyrrolidine Key Functional Groups Salt Form Evidence ID
Target Compound 3,4-Dihydro-1H-isoquinolin-2-yl at C4; -OH at C3 Bicyclic isoquinoline, hydroxyl Dihydrochloride
(3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride Fluorine at C4; -OH at C3 Halogen, hydroxyl Hydrochloride
((3R,4R)-4-Methylpyrrolidin-3-yl)methanol hydrochloride Methyl at C4; hydroxymethyl at C3 Methyl, hydroxymethyl Hydrochloride
3-[(3S,4R)-4-(4-Fluorophenyl)pyrrolidin-3-yl]-1H-pyrazole dihydrochloride 4-Fluorophenyl at C4; pyrazole at C3 Aryl, heterocyclic Dihydrochloride
rac-(3R,4R)-4-(pyrrolidin-1-yl)pyrrolidin-3-ol Pyrrolidin-1-yl at C4; -OH at C3 Secondary amine, hydroxyl Free base

Key Observations :

  • The target compound’s bicyclic isoquinoline group distinguishes it from analogs with simpler aryl or alkyl substituents (e.g., fluorine or methyl groups) .
  • Hydroxyl and amine functionalities are common across analogs, influencing hydrogen bonding and receptor interactions .

Physicochemical Data

Table 2: Comparative Physicochemical Properties
Compound Name Melting Point (°C) Solubility Optical Rotation ([α]D25) Evidence ID
Target Compound Not reported Likely polar solvents (DMSO, water) Not reported
8h Dihydrochloride () High (>250) DMSO, methanol +15.3 (c 0.5, MeOH)
(3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride Not reported Water, ethanol Not reported
((3R,4R)-4-Methylpyrrolidin-3-yl)methanol hydrochloride 180–185 Water, chloroform -8.2 (c 1.0, H2O)

Key Observations :

  • Dihydrochloride salts generally exhibit high melting points and improved aqueous solubility compared to free bases .
  • Stereochemistry significantly impacts optical rotation, as seen in and .

Pharmacological and Functional Comparisons

Receptor Binding and Activity

  • Analog Activity: Compounds 8h, 8i, and 8j () show in vitro functional antagonism at opioid receptors, with IC50 values in the nanomolar range . Fluorophenyl-substituted analogs () may target serotonin or dopamine receptors due to aryl group interactions .

Therapeutic Potential

  • Pyrrolidine derivatives are explored for antiviral (e.g., sofosbuvir in ), anticancer, and CNS applications .
  • The dihydroisoquinoline moiety in the target compound may enhance blood-brain barrier penetration compared to simpler analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.